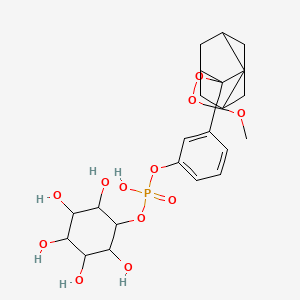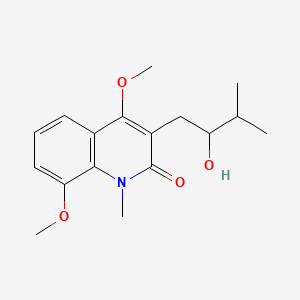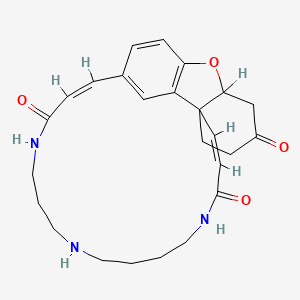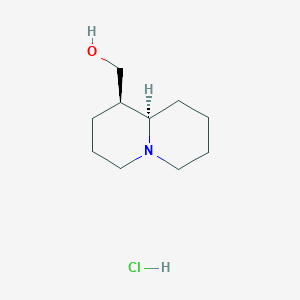
Lupinine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Lupinine hydrochloride can be synthesized through various methods. One common synthetic route involves the biosynthesis from l-lysine in Lupinus plants . In this process, lysine is first decarboxylated into cadaverine, which is then oxidatively deaminated to form the corresponding aldehyde . Industrial production methods often involve the extraction and purification of lupinine from lupin seeds, followed by its conversion to the hydrochloride salt .
Analyse Des Réactions Chimiques
Lupinine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Lupinine can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert lupinine into different reduced forms.
Substitution: Lupinine can undergo substitution reactions, particularly acylation, to form O-acyl derivatives.
Common reagents used in these reactions include acid chlorides for acylation and various oxidizing and reducing agents . Major products formed from these reactions include O-cinnamoyllupinine and O-lipoyllupinine .
Applications De Recherche Scientifique
Lupinine hydrochloride has several scientific research applications:
Mécanisme D'action
Lupinine hydrochloride exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine . This inhibition leads to an increase in acetylcholine levels, which can affect various physiological processes. The molecular structure of lupinine is similar to the ammonium “head” of acetylcholine, allowing it to interact with acetylcholine receptors .
Comparaison Avec Des Composés Similaires
Lupinine hydrochloride is unique among quinolizidine alkaloids due to its specific inhibitory effects on acetylcholinesterase . Similar compounds include:
Sparteine: Another quinolizidine alkaloid with different pharmacological properties.
Lupanine: A related compound with similar structural features but distinct biological activities.
This compound stands out for its specific mechanism of action and its applications in various fields of research.
Propriétés
Numéro CAS |
6113-09-3 |
|---|---|
Formule moléculaire |
C10H20ClNO |
Poids moléculaire |
205.72 g/mol |
Nom IUPAC |
[(1R,9aR)-1,2,3,4,5,6,7,8,9,9a-decahydroquinolizin-5-ium-1-yl]methanol;chloride |
InChI |
InChI=1S/C10H19NO.ClH/c12-8-9-4-3-7-11-6-2-1-5-10(9)11;/h9-10,12H,1-8H2;1H/t9-,10+;/m0./s1 |
Clé InChI |
ZKXVUMSVQBQBCR-BAUSSPIASA-N |
SMILES |
C1CCN2CCCC(C2C1)CO.Cl |
SMILES isomérique |
C1CC[NH+]2CCC[C@H]([C@H]2C1)CO.[Cl-] |
SMILES canonique |
C1CC[NH+]2CCCC(C2C1)CO.[Cl-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Lupinine hydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


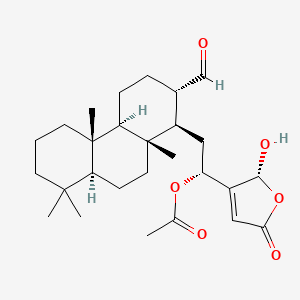

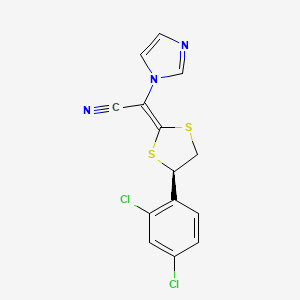
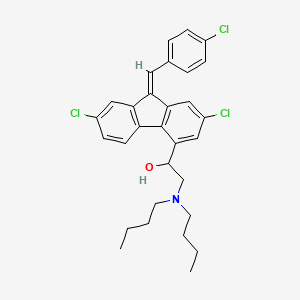
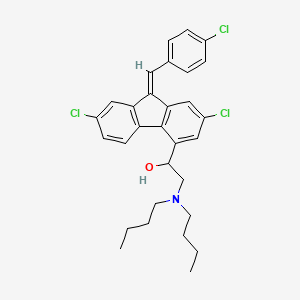
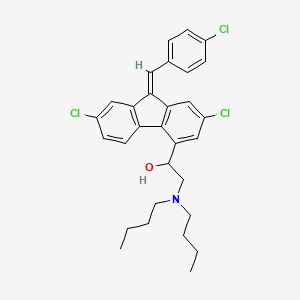


![1-ethyl-4-[(1E,3E,5E)-1-(1-ethylquinolin-1-ium-4-yl)-5-(1-ethylquinolin-4-ylidene)penta-1,3-dien-3-yl]quinolin-1-ium;dichloride](/img/structure/B1675436.png)
